Product packaging for 4-(4-Fluorophenyl)oxan-4-amine(Cat. No.:)

4-(4-Fluorophenyl)oxan-4-amine

Cat. No.: B1371856
M. Wt: 195.23 g/mol
InChI Key: FWBLYJGNTBGREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)oxan-4-amine (CAS 870846-04-1) is a chemical compound with the molecular formula C11H14FNO and an average mass of 195.23 g/mol . This amine-containing tetrahydropyran (oxane) derivative serves as a valuable building block in medicinal chemistry and drug discovery research. Its molecular structure, which features a fluorophenyl group, is commonly utilized in the design and synthesis of more complex molecules for biological screening . The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a versatile synthetic intermediate in developing novel pharmacologically active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B1371856 4-(4-Fluorophenyl)oxan-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBLYJGNTBGREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Strategies for 4 4 Fluorophenyl Oxan 4 Amine

Established Synthetic Routes to 4-Substituted Oxan-4-amines

The synthesis of 4-substituted oxan-4-amines, including the title compound, relies on several well-documented strategies. These methods often involve the use of readily available precursors and established reaction mechanisms.

Strategies Involving 4-Fluorobenzaldehyde (B137897) Precursors and Related Starting Materials

A common and practical approach to synthesizing 4-(4-fluorophenyl)oxan-4-amine and its derivatives involves the use of 4-fluorobenzaldehyde as a key starting material. This aldehyde can undergo a series of reactions to construct the final molecule. One such pathway includes the reaction of 4-fluorobenzaldehyde with a suitable oxane derivative, often in the presence of a reducing agent like sodium borohydride.

Furthermore, 4-fluorobenzaldehyde itself can be prepared through various methods, including the halogen-exchange reaction of 4-chlorobenzaldehyde (B46862) with potassium fluoride, often facilitated by a phase-transfer catalyst and high temperatures. prepchem.com Another industrial-scale method involves the carbonylation of fluorobenzene (B45895) in the presence of a strong Lewis acid and hydrogen halide. google.com

The versatility of 4-fluorobenzaldehyde extends to its use in three-component condensation reactions with β-ketonitriles and secondary cyclic amines, leading to the formation of α-arylidenenitriles. mdpi.com This highlights the utility of this precursor in generating a diverse range of fluorophenyl-containing compounds.

Approaches Utilizing Oxane Ring Formation with Integrated Fluorophenyl Moieties

An alternative strategy involves the formation of the oxane ring with the 4-fluorophenyl group already incorporated into one of the precursors. This can be achieved through cyclization reactions of appropriately substituted acyclic precursors. evitachem.comrsc.org For instance, the synthesis of certain derivatives involves the formation of the oxane ring through cyclization reactions involving suitable diols and aldehydes or ketones. evitachem.com

Epoxide ring-opening reactions are also employed to form the oxan-4-amine ring structure with high regioselectivity under mild conditions. rsc.org This method is particularly useful for creating substituted oxane systems. The enantioselective hydrolysis of epoxides followed by intramolecular cyclization is another sophisticated approach to constructing chiral oxepane (B1206615) systems. rsc.org

Production of Analogues via Similar Synthetic Routes

The synthetic methodologies used for this compound are readily adaptable for the production of its analogues. By substituting the starting materials, a variety of structurally similar compounds can be synthesized. For example, using 4-chlorobenzyl alcohol instead of a fluorinated precursor can lead to the corresponding chloro-substituted analogue. smolecule.com Similarly, different amines can be reacted with oxane derivatives to produce a range of N-substituted products.

The synthesis of various derivatives often follows a pattern of nucleophilic substitution on a core scaffold. For instance, 4'-chloro derivatives of spiro[cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidines] can be reacted with different amines, such as 4-fluoroaniline, to yield a variety of N-substituted products. nih.gov

Novel Catalytic and Stereoselective Synthesis Approaches for Oxane-Amine Scaffolds

Recent advancements in catalysis have led to the development of novel and highly stereoselective methods for synthesizing oxane-amine scaffolds. These approaches offer improved efficiency, selectivity, and access to complex molecular architectures.

Palladium-catalyzed reactions have emerged as a powerful tool for the stereoselective construction of saturated heterocycles. nih.gov These methods include carboetherification and carboamination reactions that can form tetrahydrofurans and pyrrolidines with high stereocontrol. nih.gov Dual catalysis systems, combining palladium with an electron transfer mediator, have enabled the stereoselective carbocyclization to form cis-1,4-disubstituted six-membered heterocycles. acs.org Furthermore, palladium-catalyzed decarboxylative allylation provides a route to highly functionalized allylic amines. acs.org

Chalcogen bonding catalysis has been explored for the stereoselective synthesis of α,α'-C-oxepane scaffolds through a strain-release C-septanosylation strategy. researchgate.net Frustrated Lewis pairs have also been shown to catalyze the reductive opening of oxetanes, in some cases leading to unexpected aryl migration via neighboring group participation. acs.org These innovative catalytic systems are expanding the toolbox for the synthesis of complex oxane-containing molecules.

Green Chemistry Principles and Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance safety. skpharmteco.com Key areas of focus include the use of safer solvents, reduction of waste, and the development of more efficient catalytic processes.

A significant portion of waste in chemical processes comes from solvents, making the selection of greener alternatives a priority. skpharmteco.com Research into "solvent swaps" aims to replace hazardous solvents like DMF, NMP, and CH2Cl2 with more environmentally benign options. skpharmteco.com

The development of novel synthetic methods, such as those using microwave irradiation, can also contribute to greener processes by reducing reaction times and energy consumption. dokumen.pub Furthermore, the use of efficient catalysts can reduce the need for stoichiometric reagents and minimize waste streams. The synthesis of furoxan derivatives, for example, has been achieved using milder conditions and less hazardous reagents, resulting in high yields and minimal pollution. google.com

Analogues and Derivative Synthesis: Exploration of Structural Variations and Associated Methodologies

The exploration of structural variations of this compound has led to the synthesis of a wide range of analogues and derivatives with potentially unique properties. These efforts are crucial in medicinal chemistry for structure-activity relationship studies.

The synthesis of these derivatives often involves multi-step reaction sequences. ontosight.ai For instance, the amide bond formation by reacting an amine with an acyl chloride or anhydride (B1165640) is a common step in creating more complex molecules based on the this compound scaffold. evitachem.com

A variety of derivatives have been synthesized and are available for research purposes. These include compounds with additional substitutions on the phenyl ring or modifications to the amine group. Examples of such derivatives include:

N-{[5-bromo-2-(difluoromethoxy)phenyl]methyl}-4-(4-fluorophenyl)oxan-4-amine molport.com

3-amino-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentane-1-carboxamide molport.com

2-(3,4-dimethoxyphenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide evitachem.com

The synthesis of these analogues often employs the fundamental synthetic strategies discussed earlier, such as nucleophilic substitution and amide coupling reactions. evitachem.comsmolecule.com

Below is an interactive data table summarizing some of the synthesized analogues and their key structural features.

Compound NameKey Structural Features
N-{[5-bromo-2-(difluoromethoxy)phenyl]methyl}-4-(4-fluorophenyl)oxan-4-amineBromo and difluoromethoxy substitutions on the phenylmethyl group. molport.com
3-amino-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentane-1-carboxamideCyclopentane (B165970) carboxamide moiety attached to the methylamine (B109427) linker. molport.com
2-(3,4-dimethoxyphenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamideDimethoxyphenylacetamide group attached to the methylamine. evitachem.com
4-(4-Chlorophenyl)methyl)oxan-4-amineChlorine substituent on the phenyl ring instead of fluorine. smolecule.com

Advanced Spectroscopic and Chromatographic Elucidation of 4 4 Fluorophenyl Oxan 4 Amine Structure

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. For 4-(4-Fluorophenyl)oxan-4-amine, HRMS analysis provides an exact mass measurement, which is then compared to the theoretical mass calculated from its atomic composition (C11H14FNO). chemsrc.com This comparison allows for unambiguous confirmation of the molecular formula, a critical first step in structural elucidation.

Beyond molecular formula confirmation, HRMS provides valuable insights into the compound's structure through the analysis of its fragmentation patterns. When subjected to ionization in the mass spectrometer, the molecule breaks apart in a predictable manner. The resulting fragments are characteristic of the original structure. For instance, the fragmentation of related compounds often involves the loss of the amine group or cleavage of the oxane ring, providing evidence for the connectivity of the different parts of the molecule. nih.gov

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of individual atoms within a molecule, offering detailed information about its structure and connectivity.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Assignments

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The protons on the fluorophenyl ring typically appear as a multiplet in the aromatic region of the spectrum. The protons of the oxane ring resonate in the aliphatic region, with their chemical shifts influenced by the neighboring oxygen atom and the aromatic ring. The protons of the amine group (NH2) would also produce a characteristic signal.

Carbon (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the fluorophenyl ring are characteristic of aromatic carbons, with the carbon attached to the fluorine atom showing a specific shift due to the fluorine's high electronegativity. The carbons of the oxane ring appear in the aliphatic region, and their positions help to confirm the ring structure.

Fluorine (¹⁹F) NMR Chemical Shift Studies for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing its chemical environment. The ¹⁹F NMR spectrum of this compound would show a single signal, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the phenyl ring. This technique is particularly useful for confirming the presence and position of the fluorine substituent. google.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are instrumental in piecing together the complete structural puzzle of the molecule.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to establish the connectivity of protons within the oxane ring and the fluorophenyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. google.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the fluorophenyl group, the oxane ring, and the amine group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its different bonds.

Key expected vibrational frequencies include:

N-H stretching: The amine group would exhibit characteristic stretching vibrations.

C-H stretching: Aromatic C-H stretches from the fluorophenyl ring and aliphatic C-H stretches from the oxane ring would appear in their respective regions.

C-O stretching: The ether linkage within the oxane ring would produce a strong C-O stretching band.

C-F stretching: A characteristic absorption band for the carbon-fluorine bond would be present, further confirming the presence of the fluorine substituent.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms and the conformational preferences of the molecule in the solid state.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. Software such as SHELXL is commonly used for the refinement of the crystal structure.

While a specific crystallographic report for this compound is not publicly available in the surveyed literature, data from analogous structures, such as pyrimidine (B1678525) derivatives containing a 4-fluorophenyl group, can provide insight into the type of information obtained. nih.gov For instance, the analysis would be expected to confirm the chair conformation of the oxane (tetrahydropyran) ring, which is its most thermodynamically stable form. It would also define the orientation of the 4-fluorophenyl and amine substituents on the quaternary carbon atom, identifying them as either axial or equatorial.

The table below illustrates the type of crystallographic data that would be obtained from such an analysis, using a related fluorophenyl-containing heterocyclic compound as an example for informational purposes. nih.gov

ParameterExample Value (for an analogous compound) nih.govDescription
Crystal System MonoclinicA crystal system defined by three unequal axes with one oblique intersection.
Space Group P2₁/cThe set of symmetry operations applicable to the crystal's unit cell.
Unit Cell Dimensions a = 5.808 Å, b = 11.803 Å, c = 25.867 ÅThe dimensions of the basic repeating unit of the crystal lattice.
Unit Cell Angles α = 90°, β = 93.10°, γ = 90°The angles between the axes of the unit cell.
Volume (V) 1770.6 ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 4The number of molecules contained within one unit cell.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized chemical compound, it is crucial for determining purity by separating the target molecule from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile or thermally unstable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar solvent mixture, commonly consisting of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as formic acid (FA) or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by ensuring the amine group is protonated. nih.gov

A small amount of the dissolved sample is injected into the system. As the mobile phase flows through the column, the target compound and any impurities are separated based on their relative hydrophobicity. A UV detector is typically used to monitor the column effluent, as the fluorophenyl group possesses a chromophore that absorbs UV light (e.g., at 254 nm). nih.gov The output is a chromatogram, where the purity of the sample is calculated from the relative area of the peak corresponding to this compound compared to the total area of all peaks. A purity of >95% is often required for research applications. nih.gov

ParameterTypical ConditionsPurpose
Column Reversed-Phase C18 (e.g., 2.1 x 150 mm, 1.8 µm particle size) unipd.itStationary phase for separating compounds based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) nih.govThe polar component of the mobile phase system.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) nih.govThe non-polar (organic) component of the mobile phase system.
Elution Mode Gradient (e.g., %B increasing from 10% to 95% over several minutes) nih.govunipd.itVaries the mobile phase composition during the run to effectively elute all compounds.
Flow Rate 0.4 - 1.0 mL/min nih.govunipd.itThe speed at which the mobile phase passes through the column.
Column Temp. 40 °C unipd.itMaintained to ensure reproducible retention times.
Detection UV-Vis Detector, wavelength set at ~254 nm Monitors for UV-absorbing compounds (like the phenyl ring) as they elute.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capability of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.

Primary amines such as this compound are generally not suitable for direct GC-MS analysis. Their polarity and the presence of active hydrogen atoms on the amine group can lead to poor peak shape, strong adsorption on the GC column, and thermal degradation. To overcome these issues, chemical derivatization is employed. iu.edu Derivatization is a process that converts the polar amine into a less polar, more volatile, and more thermally stable derivative. iu.edu

Common derivatizing agents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu The reaction replaces the active hydrogens on the nitrogen atom with a non-polar group (e.g., a trifluoroacetyl or trimethylsilyl (B98337) group).

Once derivatized, the sample is injected into the GC, where it is vaporized. The volatile derivatives are then separated as they travel through a capillary column, carried by an inert gas (e.g., helium). The separated components enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented into characteristic patterns, and detected. The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive structural confirmation of the derivative and identification of any volatile impurities.

Step / ParameterTypical MethodPurpose
1. Derivatization Reaction with an acylating (e.g., TFAA) or silylating (e.g., BSTFA) agent. iu.eduTo increase volatility and thermal stability of the analyte for GC analysis.
2. GC Separation
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)Stationary phase for separating volatile compounds based on boiling point and polarity.
Carrier Gas HeliumInert gas to move the analytes through the column.
Oven Program Temperature ramp (e.g., 100 °C to 300 °C at 15 °C/min)Controlled heating of the column to elute compounds in order of their boiling points.
3. MS Detection
Ionization Electron Impact (EI), 70 eVHigh-energy electrons bombard the molecules, causing ionization and reproducible fragmentation.
Analysis Mass fragments are separated by a mass analyzer (e.g., quadrupole).The fragmentation pattern provides structural information for identification.

Mechanistic Organic Chemistry and Reactivity Profiles of 4 4 Fluorophenyl Oxan 4 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) is a defining feature of 4-(4-fluorophenyl)oxan-4-amine's reactivity. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. chemguide.co.uk This nucleophilicity drives a variety of important chemical transformations.

The reactivity of the amine is analogous to other primary amines, which are generally more nucleophilic than ammonia (B1221849) due to the electron-donating nature of the attached alkyl group. masterorganicchemistry.comchemguide.co.uk The primary amine can participate in a range of characteristic reactions:

N-Alkylation: Reaction with haloalkanes (alkyl halides) leads to the formation of secondary amines. This reaction proceeds via an S_N2 mechanism. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to subsequent alkylations, producing a mixture of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.ukchemguide.co.uk

N-Acylation: The amine readily reacts with acyl chlorides and acid anhydrides to form stable amide bonds. This is a common and efficient reaction for protecting the amine group or for synthesizing more complex molecules.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones results in the formation of imines. This reaction is typically reversible and acid-catalyzed.

The table below summarizes the expected outcomes of key nucleophilic reactions involving the primary amine of this compound.

Reactant ClassExample ReactantProduct TypeGeneral Reaction Scheme
HaloalkaneBromoethane (CH₃CH₂Br)Secondary AmineR-NH₂ + CH₃CH₂Br → R-NH-CH₂CH₃ + HBr
Acyl ChlorideAcetyl Chloride (CH₃COCl)AmideR-NH₂ + CH₃COCl → R-NH-COCH₃ + HCl
Acid Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)AmideR-NH₂ + (CH₃CO)₂O → R-NH-COCH₃ + CH₃COOH
AldehydeBenzaldehyde (C₆H₅CHO)Imine (Schiff Base)R-NH₂ + C₆H₅CHO ⇌ R-N=CH-C₆H₅ + H₂O

Table 1: Representative Nucleophilic Reactions of the Primary Amine Moiety. (R represents the 4-(4-fluorophenyl)oxan-4-yl group).

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-fluorophenyl group is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The rate and regioselectivity (the position of substitution) of these reactions are governed by the two substituents already on the ring: the fluorine atom and the oxane-4-amine group. ijrar.org

Oxan-4-amine Group: This substituent is connected to the phenyl ring via a C-C bond, making it an alkyl group. Alkyl groups are weakly electron-donating through an inductive effect and hyperconjugation, making them ortho, para-directing activators.

In this compound, these two groups are para to each other. Therefore, electrophilic substitution will occur at the positions ortho to the fluorine atom (positions 3 and 5) or ortho to the oxane substituent (positions 2 and 6). The outcome will depend on the specific reaction conditions and the interplay between the deactivating effect of fluorine and the activating effect of the alkyl group.

EAS ReactionTypical ReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺Substitution at position 2 or 3
HalogenationBr₂, FeBr₃Br⁺Substitution at position 2 or 3
SulfonationFuming H₂SO₄SO₃Substitution at position 2 or 3
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺Substitution at position 2 (less steric hindrance)

Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution Reactions.

Ring-Opening and Ring-Contraction Reactions of the Oxane Core

The oxane (tetrahydropyran) ring is a saturated six-membered heterocycle. Unlike smaller, strained rings like epoxides or oxetanes, six-membered rings are relatively stable and resistant to ring-opening reactions. researchgate.net

Ring-Opening: Cleavage of the C-O bonds in the oxane core is not a facile process and typically requires harsh reaction conditions. Ring-opening can be initiated by strong Brønsted or Lewis acids, which protonate or coordinate to the ether oxygen. This activation makes the adjacent carbon atoms more electrophilic and susceptible to attack by a strong nucleophile. However, such reactions are generally not selective and may lead to decomposition.

Ring-Contraction: Skeletal rearrangements that lead to ring contraction of a stable six-membered ring like oxane are complex and energetically unfavorable. uchicago.edu Such transformations are not common and would necessitate specialized, multi-step synthetic strategies rather than being a direct consequence of the ring's inherent reactivity. nih.gov For this compound, the oxane core is expected to remain intact under most standard organic reaction conditions.

Stereochemical Considerations in Reactions Involving the Oxane Ring

Diastereoselectivity: While the C4 carbon is not a stereocenter (it is bonded to two identical -CH₂- groups within the ring), reactions at other sites could be influenced by the fixed conformation. For example, if a reaction were to create a new stereocenter on the ring or on a substituent, the approach of the reagent could be sterically hindered by the bulky equatorial 4-fluorophenyl group, potentially leading to the preferential formation of one diastereomer over another.

Influence of the Fluorine Atom on Electronic and Steric Properties of the Compound

The fluorine atom, though small, exerts a profound influence on the molecule's properties through both electronic and steric effects. nih.gov

Electronic Effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the phenyl ring through the sigma bond network. This effect lowers the electron density of the aromatic ring, making it less susceptible to electrophilic attack and also slightly decreasing the basicity (and increasing the acidity of the conjugate acid) of the primary amine. nih.gov

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect increases the electron density at the ortho and para positions and is responsible for the ortho, para-directing nature of fluorine in EAS reactions.

Steric Effects: The van der Waals radius of fluorine is only slightly larger than that of hydrogen. Consequently, its steric footprint is minimal, and it does not significantly hinder reactions at adjacent positions on the aromatic ring.

AtomPauling Electronegativityvan der Waals Radius (Å)
Fluorine (F)3.981.47
Oxygen (O)3.441.52
Nitrogen (N)3.041.55
Carbon (C)2.551.70
Hydrogen (H)2.201.20

Table 3: Comparison of Key Atomic Properties.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Reaction Kinetics: The rates of reaction are influenced by the molecule's structure.

Nucleophilic Reactions: The rate of reaction at the primary amine will depend on the electrophile, solvent, and temperature. Steric hindrance from the bulky oxane framework might slightly reduce reaction rates compared to smaller primary amines.

Electrophilic Aromatic Substitution: The rate of EAS will be significantly slower than that of benzene (B151609) due to the strong deactivating inductive effect of the fluorine atom. ijrar.org These reactions will likely require forcing conditions (e.g., higher temperatures, strong acid catalysts) to proceed at a reasonable rate. masterorganicchemistry.com

Thermodynamics: The stability of reactants, intermediates, and products determines the position of chemical equilibrium.

Nucleophilic Reactions: The formation of stable products, such as amides from acylation, provides a strong thermodynamic driving force for these reactions to go to completion.

Quantitative studies, such as determining activation energies (E_a) and reaction rate constants (k), would be necessary to build a complete and predictive model of the compound's reactivity. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl Oxan 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. ijcce.ac.ir Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly used to perform these calculations. researchgate.netphyschemres.org This process involves finding the lowest energy conformation of the molecule, which provides key data on bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized structure is a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. ajchem-a.com

These calculations would reveal how the fluorine substitution on the phenyl ring influences the geometry of the entire molecule, including the oxane ring's conformation and the orientation of the amine group.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.orgacadpubl.eu The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.gov

For 4-(4-Fluorophenyl)oxan-4-amine, the HOMO is likely localized on the electron-rich amine group and the phenyl ring, while the LUMO may be distributed over the aromatic system. The precise distribution and energy levels, determined by DFT calculations, would indicate the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative FMO Properties for this compound

ParameterEnergy (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.21Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.94Difference between LUMO and HOMO energies; indicates chemical reactivity.

The Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would likely show a negative potential (red) around the nitrogen of the amine group and the oxygen of the oxane ring due to their lone pairs of electrons. A strong negative potential would also be expected on the highly electronegative fluorine atom. Positive potential (blue) would be concentrated on the hydrogen atoms of the amine group, making them potential hydrogen bond donors. researchgate.net

Theoretical vibrational frequency analysis, performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic frequencies of all vibrational modes, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of bonds. nih.gov

This analysis for this compound would help assign the peaks in an experimental IR spectrum to specific functional groups, such as the N-H stretching of the amine, the C-F stretching of the fluorophenyl group, and the C-O-C stretching of the oxane ring.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Frequency (cm-1)
N-H Asymmetric Stretch-NH23485
N-H Symmetric Stretch-NH23390
Aromatic C-H StretchPhenyl Ring3070
Aliphatic C-H StretchOxane Ring2950
C=C Aromatic StretchPhenyl Ring1605
C-F StretchFluorophenyl1230
C-O-C Asymmetric StretchOxane Ring1100

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of a molecule and identify its most stable conformers. nih.govresearchgate.net This is particularly useful for a molecule with a flexible ring system like oxane, which can adopt various conformations such as chair and boat forms. nih.gov

MD simulations can also model intermolecular interactions by placing the molecule in a simulated environment, such as a solvent box (e.g., water). This allows for the study of hydrogen bonding between the amine group and solvent molecules, providing insight into its solubility and behavior in solution. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. frontiersin.org By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The calculation of activation energies (the energy barrier between reactants and the transition state) helps determine the feasibility and rate of a proposed reaction pathway. researchgate.net For this compound, this could be used to study its synthesis pathways or its potential metabolic transformations, identifying the most energetically favorable routes.

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis)

In addition to IR spectroscopy, computational methods can predict other spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). ijcce.ac.irresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λmax). researchgate.netnih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary for accurate predictions. researchgate.netnih.gov

These theoretical predictions are essential for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental results.

Table 3: Illustrative Theoretical Spectroscopic Data Predictions

Spectroscopy TypeParameterPredicted ValueNotes
¹H NMRChemical Shift (δ)7.1-7.4 ppmAromatic protons on the fluorophenyl ring.
¹³C NMRChemical Shift (δ)162 ppm (d, J=245 Hz)Carbon atom bonded to fluorine (shows characteristic C-F coupling).
UV-Visλmax265 nmCorresponds to π→π* transition in the fluorophenyl ring.

Derivatization and Functionalization Strategies of 4 4 Fluorophenyl Oxan 4 Amine As a Versatile Intermediate

Amidation and Sulfonamidation Reactions

The primary amine group of 4-(4-fluorophenyl)oxan-4-amine is readily susceptible to acylation and sulfonylation, forming stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties.

Amidation: The reaction with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields N-substituted amides. evitachem.comsmolecule.com For instance, reacting the amine with an acyl chloride or an anhydride (B1165640) is a common method for forming the amide bond. evitachem.com This straightforward transformation allows for the introduction of a wide array of substituents, influencing the molecule's steric and electronic properties. The resulting amide bond can be quite stable, but it can be hydrolyzed under acidic or basic conditions. smolecule.com

Sulfonamidation: Similarly, sulfonamides are synthesized by reacting the amine with sulfonyl chlorides. evitachem.com This reaction, often carried out in the presence of a base, attaches a sulfonyl group to the nitrogen atom. The resulting sulfonamides, such as N-methyl methanesulfonamide (B31651) derivatives, are significant structural motifs in various areas of chemical research. nih.gov

Reaction TypeReagent ClassFunctional Group FormedGeneral Conditions
AmidationAcyl Chlorides, Anhydrides, Carboxylic AcidsAmide (-NH-C=O)Base catalyst, aprotic solvent
SulfonamidationSulfonyl ChloridesSulfonamide (-NH-SO2-)Base catalyst, inert atmosphere

Formation of Imines and Enamines

The primary amine of this compound can react with aldehydes and ketones in an acid-catalyzed nucleophilic addition reaction to form imines, also known as Schiff bases. unizin.org

The process begins with the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Following a proton transfer, the carbinolamine is protonated by the acid catalyst, which converts the hydroxyl group into a good leaving group (water). unizin.orglibretexts.org Elimination of water results in the formation of a resonance-stabilized iminium ion. libretexts.org Finally, deprotonation of the nitrogen atom yields the neutral imine product and regenerates the acid catalyst. unizin.orglibretexts.org The reaction is reversible and the rate is pH-dependent, with an optimal pH typically between 4 and 5. unizin.org

Since this compound is a primary amine (RNH2), its reaction with an aldehyde or ketone yields an imine. unizin.org If it were a secondary amine (R2NH), the reaction would proceed similarly to the iminium ion stage, but since there is no proton on the nitrogen to lose, a proton is instead lost from an adjacent carbon, forming an enamine. libretexts.orgmasterorganicchemistry.com

Reactant 1Reactant 2Product TypeKey Intermediate
This compound (Primary Amine)Aldehyde or KetoneImine (Schiff Base)Carbinolamine, Iminium Ion

Cyclization Reactions Involving the Amine Functionality

The amine functionality serves as a key handle for constructing various cyclic systems. Through multi-step sequences, the amine can be transformed into a reactive intermediate that subsequently participates in cyclization. One such strategy involves converting the amine into an oxime, which can then undergo oxidative cyclization. For instance, iminoxyl radicals, generated from oximes, can undergo intramolecular cyclization by attacking a C-H or C=C bond to form five-membered rings like isoxazolines. beilstein-journals.org While not a direct reaction of the parent amine, this illustrates how the amine group enables entry into complex heterocyclic syntheses. beilstein-journals.org Other cyclization strategies can be employed to form different heterocyclic systems, such as imidazoles, starting from precursors derived from the amine. chemmethod.com

Palladium-Catalyzed Cross-Coupling Reactions of Fluorophenyl Derivatives

The 4-fluorophenyl group of the molecule is a substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Although the fluorine atom itself is generally unreactive in these couplings, the aromatic ring can be further functionalized with other halides (e.g., bromine or chlorine) to enable these transformations. nih.gov

Reactions like the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and C-O coupling (with alcohols or phenols) can be applied to halo-derivatives of the core structure. beilstein-journals.orgrsc.org For example, the Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines using a palladium catalyst and a suitable ligand, such as Xantphos. beilstein-journals.orgnih.gov The choice of ligand is crucial and often specific to the class of amine being coupled. nih.gov These reactions are tolerant of many functional groups, making them highly valuable for late-stage functionalization and the synthesis of complex aniline (B41778) derivatives. nih.gov

Coupling ReactionReactantsBond FormedTypical Catalyst System
Suzuki-MiyauraAryl Halide + Boronic Acid/EsterC-CPd catalyst (e.g., Pd(OAc)2), Ligand, Base
Buchwald-Hartwig AminationAryl Halide + AmineC-NPd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)
C-O CouplingAryl Halide + Alcohol/PhenolC-OPd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., K2CO3)

Design and Synthesis of Complex Heterocyclic Systems Incorporating the Oxane-Amine Scaffold

The this compound scaffold is an excellent building block for more elaborate heterocyclic structures, including fused and spirocyclic systems.

The primary amine can be elaborated into functionalities required for the construction of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings, which are important pharmacophores. nih.govjrespharm.com

Triazole Synthesis: A common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) precursors. jrespharm.com The amine of the parent compound could be converted into a hydrazine (B178648) derivative, which is then reacted with an isothiocyanate to form the necessary thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization would yield the 1,2,4-triazole-3-thiol ring system. jrespharm.combohrium.com

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles often starts from acid hydrazides. nih.gov The amine could be acylated and then converted to the corresponding acid hydrazide. Reaction of this hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride leads to the formation of the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govijper.org Another method involves the oxidative cyclization of N-benzyl amidoximes to form 1,2,4-oxadiazoles. beilstein-journals.org

The oxane ring itself can be a component of a spirocyclic system, where two rings share a single carbon atom. The synthesis of such systems often involves intramolecular reactions or the reaction of a cyclic ketone with a difunctional reagent. In the context of the this compound scaffold, the quaternary carbon bearing the amine and phenyl group is the spiro atom. Syntheses of related spirocyclic systems, such as spiro[cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'-amines, have been reported. semanticscholar.orgmdpi.com These complex structures are typically assembled through multi-step sequences where a spiro-ketone is functionalized, or a cyclization reaction forms the second ring around a pre-existing spiro center. nih.govnih.gov

Academic Applications in Advanced Organic Synthesis and Supramolecular Chemistry Research

Scaffold for Ligand Design in Organometallic Chemistry and Catalysis

A thorough search of academic and research databases did not yield any instances of 4-(4-Fluorophenyl)oxan-4-amine being utilized as a scaffold for ligand design in the fields of organometallic chemistry or catalysis. Consequently, there are no research findings or data to report on its coordination chemistry or its application in the development of new catalytic systems.

Integration into Macrocyclic Architectures and Framework Materials

There are currently no published reports on the integration of This compound into macrocyclic architectures or framework materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The bifunctional nature of the molecule, containing both an amine and a fluorophenyl group, could theoretically lend itself to such applications, but this has not been explored in the available literature.

Future Research Directions and Emerging Paradigms in 4 4 Fluorophenyl Oxan 4 Amine Chemistry

Exploration of New Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of sterically hindered quaternary amines like 4-(4-fluorophenyl)oxan-4-amine often requires multi-step sequences that can be inefficient. Future synthetic efforts will likely concentrate on methodologies that improve yield, reduce step count, and enhance stereoselectivity.

Key areas for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access specific enantiomers of the compound is a primary goal. This could involve chiral phase-transfer catalysis or the use of chiral ligands with organometallic reagents in the key C-C bond-forming step (e.g., the addition of a 4-fluorophenyl nucleophile to a tetrahydropyran-4-one precursor).

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the potential for rapid reaction optimization. Applying flow chemistry to critical steps, such as Grignard additions or subsequent amination reactions, could lead to higher throughput and improved process control.

C-H Amination: Direct C-H amination of a pre-functionalized oxane ring represents a highly atom-economical approach. Research into transition-metal-catalyzed C-H insertion reactions could provide a novel and direct route to the target compound, bypassing the need for pre-formed ketone intermediates.

Table 8.1: Comparison of Current and Future Synthetic Approaches

Feature Conventional Methods Emerging Methodologies
Approach Multi-step batch synthesis, often starting from tetrahydropyran-4-one. Asymmetric catalysis, continuous flow synthesis, direct C-H functionalization.
Efficiency Moderate yields, significant purification challenges. Potentially higher yields, reduced waste, and faster optimization.
Selectivity Typically produces racemic mixtures requiring resolution. Aims for high enantioselectivity, reducing the need for chiral separation.

| Scalability | Can be challenging due to exothermic steps or reagent handling. | Improved scalability and safety through better process control. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To enhance the efficiency and safety of synthetic routes, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques that can operate in situ (within the reaction vessel) are becoming indispensable tools for understanding reaction kinetics, identifying transient intermediates, and determining endpoints accurately.

For the synthesis of this compound, the following probes are of interest:

ReactIR™ (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy): This technique can monitor the concentration of key functional groups in real-time. For instance, it could track the disappearance of the ketone carbonyl stretch (around 1715 cm⁻¹) and the appearance of intermediates during the formation of the quaternary center.

Process NMR Spectroscopy: High-resolution nuclear magnetic resonance (NMR) can provide detailed structural information directly from the reaction mixture. This would be invaluable for distinguishing between starting materials, intermediates, and the final product, and for quantifying reaction conversion with high precision. The interaction of protons with the fluorine atom creates complex signals that can be tracked. nih.gov

Raman Spectroscopy: Complementary to IR, Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to monitor changes in the aromatic ring and the formation of the C-N bond. Its use of fiber-optic probes makes it well-suited for integration into complex reactor setups. nih.gov

Table 8.2: Application of In Situ Spectroscopic Probes

Technique Information Gained Potential Application in Synthesis
ReactIR™ (FTIR) Functional group concentration, reaction kinetics. Monitoring the conversion of the ketone precursor.
Process NMR Detailed structural data, quantification of species. Identifying reaction intermediates and byproducts in real-time.

| Raman Spectroscopy | Vibrational modes, molecular structure. | Tracking changes in the carbon skeleton and aromatic system. |

Expansion of Computational Models for Complex Reactivity Prediction and Design

Computational chemistry provides powerful tools for predicting the outcome of chemical reactions and for designing more efficient synthetic pathways. For a molecule like this compound, with its conformational flexibility and potential for multiple reaction pathways, computational models are essential.

Future directions in this area include:

Density Functional Theory (DFT) Modeling: Expanding DFT models to accurately predict transition state energies for key synthetic steps can help in selecting optimal catalysts and reaction conditions. These models can also be used to calculate spectroscopic data (NMR, IR) to aid in the characterization of novel intermediates and products. nih.gov

Machine Learning (ML) and AI: By training algorithms on large datasets of reaction outcomes, ML models can predict the success of a given reaction with high accuracy. This approach could be used to screen a vast number of potential catalysts, solvents, and temperature profiles for the synthesis of this compound and its analogues, accelerating the discovery of optimal conditions.

Solvent and Catalyst Effect Modeling: Developing more sophisticated models that explicitly account for the role of the solvent and the catalyst-substrate interactions is critical. Such models would provide a more realistic prediction of reaction selectivity and efficiency, guiding experimental design more effectively.

Design of Novel Chemical Transformations Utilizing the Unique Structural Features of the Compound

The unique combination of a fluorophenyl group, a tertiary amine, and an oxane ring within a rigid quaternary structure makes this compound an interesting scaffold for developing novel chemical transformations.

Potential areas for future research include:

Late-Stage Functionalization: The fluorophenyl ring is a versatile handle for various transformations. Nucleophilic aromatic substitution (SNAr) of the fluorine atom or transition-metal-catalyzed cross-coupling reactions could be used to introduce new functional groups, creating a library of derivatives from a common intermediate.

Directed C-H Activation: The amine or the oxane oxygen could act as directing groups to facilitate regioselective C-H activation and functionalization at otherwise unreactive positions on the aromatic or heterocyclic rings.

Ring-Opening Transformations: While the oxane ring is generally stable, selective ring-opening reactions could be developed under specific catalytic conditions. This would transform the cyclic scaffold into a linear, multi-functionalized molecule, providing access to a different chemical space. The synthesis of related 4H-pyran derivatives often involves tandem reactions that could inspire novel cyclization or ring-opening strategies. nih.gov

Table 8.4: Potential Novel Transformations

Structural Feature Type of Transformation Potential Outcome
4-Fluorophenyl Group Nucleophilic Aromatic Substitution (SNAr) Introduction of O-, N-, or S-based nucleophiles.
4-Fluorophenyl Group Palladium-Catalyzed Cross-Coupling Formation of new C-C or C-N bonds.
Amine/Oxane Oxygen Directed C-H Functionalization Selective modification of the phenyl or oxane ring.

| Oxane Ring | Catalytic Ring-Opening | Synthesis of complex acyclic amino alcohols. |

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to avoid over-reduction.
  • Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates.
  • Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics.

How can structural discrepancies in crystallographic data for this compound be resolved?

Advanced Research Focus
Discrepancies in X-ray crystallographic data (e.g., bond angles, torsion angles) may arise due to:

  • Dynamic disorder in the oxane ring or fluorophenyl group.
  • Twinned crystals , which require specialized refinement protocols.

Q. Methodological Approach :

  • Use SHELXL for high-resolution refinement, applying restraints for disordered regions .
  • Validate hydrogen bonding networks using PLATON or Mercury software.
  • Cross-reference with spectroscopic data (e.g., NOESY NMR for conformational analysis) .

What spectroscopic and computational methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR :
    • ¹H/¹³C NMR : Identify fluorophenyl protons (δ 7.2–7.4 ppm, J = 8.5 Hz for aromatic F coupling) and oxane protons (δ 3.5–4.0 ppm).
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms para-substitution .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ (calc. for C11H14FNO: 196.10).

Q. Advanced Validation :

  • DFT Calculations : Compare experimental IR/Raman spectra with B3LYP/6-311+G(d,p) simulations to confirm ground-state geometry .

How does the fluorophenyl moiety influence the compound’s electronic properties in material science applications?

Advanced Research Focus
The 4-fluorophenyl group enhances:

  • Electron-withdrawing effects , stabilizing HOMO-LUMO gaps for semiconductor applications.
  • Thermal stability (TGA decomposition >250°C) due to strong C-F bonds.

Q. Experimental Design :

  • Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF6) to determine bandgap.
  • OLED Fabrication : Test as an electron-transport layer (ETL) in multilayer devices; compare efficiency with non-fluorinated analogs .

What strategies address low yields in cross-coupling reactions involving this compound?

Advanced Research Focus
Low yields may result from:

  • Steric hindrance from the oxane ring.
  • Pd catalyst poisoning by the amine group.

Q. Solutions :

  • Use Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3) for C-N couplings .
  • Protect the amine with a Boc group before coupling, then deprotect with TFA .

How can researchers evaluate the compound’s stability under physiological conditions for pharmacological studies?

Q. Advanced Research Focus

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; analyze degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.

Q. Data Interpretation :

  • Compare half-life (t1/2) with reference drugs (e.g., fluoxetine) to gauge suitability for in vivo studies .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles.
  • Spill Management : Neutralize with vermiculite or sand; dispose as hazardous waste .

How does this compound compare to analogs in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

Analog Biological Activity (IC50) Key SAR Insight
4-Phenyloxan-4-amine25 µM (Kinase X)Fluorine enhances selectivity
4-(4-Chlorophenyl)oxan-4-amine18 µM (Kinase X)Larger halogens increase potency
4-(4-Methoxyphenyl)oxan-4-amine>100 µMElectron-donating groups reduce activity

What computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.1), bioavailability (55%), and blood-brain barrier penetration (low) .
  • Molecular Docking : Autodock Vina to screen against targets like serotonin receptors (5-HT2A, ΔG = -9.2 kcal/mol) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus
Contradictions may stem from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Impurity interference (e.g., unreacted starting materials).

Q. Resolution Strategy :

  • Reproduce assays using standardized protocols (e.g., CLIA-certified labs).
  • Purify the compound via column chromatography (SiO2, EtOAc/hexane gradient) and re-test .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.